REACTION_SMILES
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[CH2-:6][C:7](=[O:8])[CH3:9].[CH3:19][CH2:20][N:21]([CH2:22][CH3:23])[CH2:24][CH3:25].[CH:10]([CH3:11])([CH3:12])[NH:13][CH2:14][CH:15]([CH2:16][OH:17])[OH:18].[O:26]1[CH2:27][CH2:28][CH2:29][CH2:30]1.[S:1](=[O:2])(=[O:3])([CH3:4])[Cl:5]>>[CH2-:6][C:7](=[O:8])[CH3:9].[S:1](=[O:2])(=[O:3])([CH3:4])[N:13]([CH:10]([CH3:11])[CH3:12])[CH2:14][CH:15]([CH2:16][OH:17])[OH:18]
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Name
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[CH2-]C(C)=O
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[CH2-]C(C)=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)NCC(O)CO
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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C1CCOC1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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CS(=O)(=O)Cl
|
Name
|
|
Type
|
product
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Smiles
|
[CH2-]C(C)=O
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)N(CC(O)CO)S(C)(=O)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |